Hexokinase I Substrate Affinity: 2-FG Exhibits ~2.7-Fold Higher Affinity Than 2-DG Under Identical Conditions
Under identical assay conditions (hexokinase I from Bos taurus, 25°C, pH 7.4), 2-deoxy-2-fluoro-D-glucose (2-FG) demonstrates a Km of 0.055–0.062 mM, compared to a Km of 0.152 mM for 2-deoxy-D-glucose (2-DG), representing an approximately 2.7-fold higher apparent affinity (lower Km) for 2-FG [1]. The same trend is observed with rat hexokinase I (2-FG Km = 0.068–0.077 mM vs. 2-DG Km = 0.18 mM) and hexokinase II (2-FG Km = 0.166–0.174 mM vs. 2-DG Km = 0.613 mM, a ~3.6-fold difference) [1]. This quantifiable difference in enzyme binding directly translates to differential glycolytic inhibition potency in cellular assays [2].
| Evidence Dimension | Hexokinase I substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.055–0.062 mM (2-FG, Bos taurus HK I); Km = 0.068–0.077 mM (2-FG, Rattus norvegicus HK I); Km = 0.166–0.174 mM (2-FG, R. norvegicus HK II) |
| Comparator Or Baseline | Km = 0.152 mM (2-DG, Bos taurus HK I); Km = 0.18 mM (2-DG, R. norvegicus HK I); Km = 0.613 mM (2-DG, R. norvegicus HK II) |
| Quantified Difference | 2-FG affinity exceeds 2-DG by ~2.7-fold (HK I, bovine), ~2.5-fold (HK I, rat), and ~3.6-fold (HK II, rat) |
| Conditions | Hexokinase isoenzymes I and II, 25°C, pH 7.4; data from Muzi et al. (2001) as compiled in BRENDA |
Why This Matters
For researchers designing glycolysis inhibition experiments or screening hexokinase-targeting compounds, 2-FG provides a quantifiably distinct substrate profile versus 2-DG, enabling more sensitive competitive binding assays and reducing the concentration required to achieve equivalent enzyme occupancy.
- [1] Muzi M, Freeman SD, Burrows RC, et al. Kinetic characterization of hexokinase isoenzymes from glioma cells: Implications for FDG imaging of human brain tumors. Nucl Med Biol. 2001;28(2):107-116. Data extracted from BRENDA entry for EC 2.7.1.1 (literature reference 640259). View Source
- [2] Lampidis TJ, Kurtoglu M, Maher JC, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells'. Cancer Chemother Pharmacol. 2006;58(6):725-734. doi:10.1007/s00280-006-0207-8. View Source
